An In-Depth Technical Guide to 1-(Quinolin-6-yl)butan-1-one: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 1-(Quinolin-6-yl)butan-1-one: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. This guide focuses on a specific derivative, 1-(Quinolin-6-yl)butan-1-one , providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and a detailed breakdown of the analytical techniques required for its structural confirmation and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is 1-(quinolin-6-yl)butan-1-one . This nomenclature precisely describes a butyryl group attached to the C6 position of the quinoline ring system.
Molecular Formula: C₁₃H₁₃NO
Molecular Weight: 199.25 g/mol
Chemical Structure:
The structure consists of a quinoline bicyclic heteroaromatic system where a butan-1-one substituent is attached at the 6th position of the benzene ring portion of the quinoline.
Synthesis of 1-(Quinolin-6-yl)butan-1-one
A plausible and efficient method for the synthesis of 1-(quinolin-6-yl)butan-1-one is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the substitution is directed to the benzene ring of the quinoline, primarily at the C6 and C8 positions.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves treating quinoline with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Quinoline + Butanoyl Chloride --(AlCl₃)--> 1-(Quinolin-6-yl)butan-1-one + 1-(Quinolin-8-yl)butan-1-one + HCl
It is important to note that this reaction will likely yield a mixture of the 6- and 8-substituted isomers, which will necessitate purification, typically via column chromatography.
Experimental Protocol: A Step-by-Step Guide
Materials:
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Quinoline
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Butanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add butanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.
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Addition of Quinoline: Dissolve quinoline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of 1M HCl to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 6- and 8-isomers and other impurities.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and a dry apparatus is critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst.
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Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
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Controlled Addition at 0 °C: The initial stages of the reaction are exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent unwanted side reactions.
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Acidic Work-up: The acidic quench is necessary to break down the aluminum-ketone complex formed during the reaction, liberating the ketone product.
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Chromatographic Purification: The directing effects of the quinoline ring are not perfectly selective, leading to a mixture of isomers. Column chromatography is a standard and effective method for separating these closely related compounds based on their differential polarity.
Structural Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-(quinolin-6-yl)butan-1-one. The following spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
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Aromatic Region (δ 7.0-9.0 ppm): The seven protons on the quinoline ring will appear in this region as a series of doublets, triplets, and doublets of doublets, characteristic of the quinoline ring system. The specific coupling patterns and chemical shifts will confirm the 6-substitution pattern.
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Aliphatic Region (δ 1.0-3.5 ppm):
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A triplet around δ 3.0-3.5 ppm, integrating to 2H, corresponding to the -CH₂- group adjacent to the carbonyl.
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A multiplet (sextet) around δ 1.7-2.0 ppm, integrating to 2H, for the internal -CH₂- group of the butyl chain.
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A triplet around δ 1.0-1.2 ppm, integrating to 3H, for the terminal methyl (-CH₃) group.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm, is characteristic of a ketone carbonyl carbon.
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Aromatic Carbons: Nine signals will be present in the aromatic region (δ 120-155 ppm) corresponding to the carbons of the quinoline ring.
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Aliphatic Carbons: Three signals will appear in the upfield region (δ 10-40 ppm) for the three distinct carbon environments in the butyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 199, corresponding to the molecular weight of 1-(quinolin-6-yl)butan-1-one.
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Fragmentation Pattern: Characteristic fragmentation would involve the loss of alkyl fragments from the butyl chain. A significant peak would be expected at m/z = 156, corresponding to the [M - C₃H₇]⁺ ion (loss of a propyl radical), representing the stable quinolinoyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.
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C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the quinoline ring.
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C-H Stretches (Aliphatic): Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the butyl chain.
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C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the quinoline ring.
Potential Applications and Research Directions
While specific biological data for 1-(quinolin-6-yl)butan-1-one is not extensively documented, the broader class of quinoline derivatives has demonstrated a wide range of pharmacological activities. This suggests that 1-(quinolin-6-yl)butan-1-one could be a valuable lead compound or intermediate for the development of novel therapeutic agents.
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Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent activity against various bacterial and fungal strains[1]. The introduction of a lipophilic butyl ketone chain could enhance membrane permeability and interaction with microbial targets.
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Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. These compounds often act by inhibiting key enzymes involved in cell proliferation and survival. 1-(Quinolin-6-yl)butan-1-one could serve as a precursor for more complex molecules with potential antiproliferative activity.
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Antimalarial Drugs: Quinoline is the core structure of several antimalarial drugs, including chloroquine and quinine. Research into new quinoline derivatives continues to be a priority in the fight against malaria.
Further research on 1-(quinolin-6-yl)butan-1-one would involve its synthesis and purification, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays.
Conclusion
This technical guide provides a detailed overview of 1-(quinolin-6-yl)butan-1-one, including its IUPAC name, structure, a robust synthetic protocol, and the necessary analytical methods for its characterization. The information presented herein is intended to empower researchers to synthesize and investigate this and related quinoline derivatives, paving the way for new discoveries in drug development and materials science.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 1-(Quinolin-6-yl)butan-1-one.
References
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O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]
